![molecular formula C13H6Br2ClFN2O B3055283 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 637303-08-3](/img/structure/B3055283.png)
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Overview
Description
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly known as DBBF and is a member of the benzoxazole family.
Mechanism Of Action
The mechanism of action of DBBF is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins that are involved in cellular processes. It may also act as a DNA intercalator, which can disrupt DNA replication and transcription.
Biochemical and Physiological Effects:
DBBF has been shown to have a range of biochemical and physiological effects. In vitro studies have suggested that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce the toxicity of heavy metals. In vivo studies have shown that DBBF can reduce tumor growth and improve survival rates in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using DBBF in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic in high doses, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on DBBF. One area of interest is the development of more potent and selective anticancer agents based on DBBF. Another area is the use of DBBF in the development of new fluorescent dyes and polymers for use in imaging and sensing applications. Additionally, further studies are needed to fully understand the mechanism of action of DBBF and its potential applications in environmental science.
Scientific Research Applications
DBBF has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBBF has been investigated for its anticancer and antitumor properties. It has also shown potential as an antiviral and antibacterial agent. In material science, DBBF has been used as a building block for the synthesis of fluorescent dyes and polymers. In environmental science, DBBF has been studied for its ability to remove heavy metals from water.
properties
IUPAC Name |
4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2ClFN2O/c14-7-4-9-12(10(15)11(7)18)19-13(20-9)6-2-1-5(17)3-8(6)16/h1-4H,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXHJLPSTGNFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365461 | |
Record name | 4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |
CAS RN |
637303-08-3 | |
Record name | 4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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